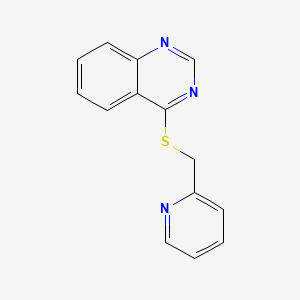
Quinazoline, 4-((2-pyridinylmethyl)thio)-
描述
Quinazoline, 4-((2-pyridinylmethyl)thio)-: is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The compound features a pyridinylmethylthio group attached to the quinazoline core, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinazoline derivatives typically involves various methods such as Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For the specific synthesis of Quinazoline, 4-((2-pyridinylmethyl)thio)-, a common approach might involve the reaction of 2-aminobenzonitrile with a suitable pyridinylmethylthio reagent under controlled conditions.
Industrial Production Methods: Industrial production of quinazoline derivatives often employs scalable methods such as metal-catalyzed reactions and microwave-assisted synthesis. These methods offer advantages in terms of yield, reaction time, and environmental impact .
化学反应分析
Types of Reactions: Quinazoline, 4-((2-pyridinylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines .
科学研究应用
Chemistry: Quinazoline derivatives are valuable intermediates in organic synthesis and are used to create a variety of complex molecules .
Biology: These compounds have shown significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Medicine: Quinazoline derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer and bacterial infections .
Industry: In the industrial sector, quinazoline derivatives are used in the development of pesticides and other agrochemicals .
作用机制
The mechanism of action of Quinazoline, 4-((2-pyridinylmethyl)thio)- involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can exert anti-cancer and anti-inflammatory effects.
相似化合物的比较
Quinazolinone: An oxidized form of quinazoline with similar biological activities.
4(3H)-Quinazolinone: Known for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness: Quinazoline, 4-((2-pyridinylmethyl)thio)- is unique due to the presence of the pyridinylmethylthio group, which may enhance its biological activity and specificity compared to other quinazoline derivatives .
属性
IUPAC Name |
4-(pyridin-2-ylmethylsulfanyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c1-2-7-13-12(6-1)14(17-10-16-13)18-9-11-5-3-4-8-15-11/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHWTLRXXMMLLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80152091 | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118272-55-2 | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118272552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline, 4-((2-pyridinylmethyl)thio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80152091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


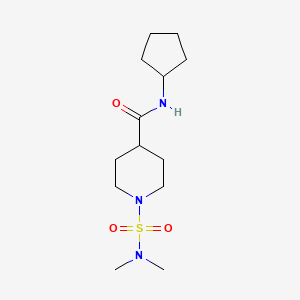
![N-[5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-1,3-thiazol-2-yl]acetamide](/img/structure/B4442436.png)
![3-amino-N-[3-(methylthio)phenyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4442452.png)
![1-[(dimethylamino)sulfonyl]-N-(1-isopropyl-2-methylpropyl)-4-piperidinecarboxamide](/img/structure/B4442460.png)
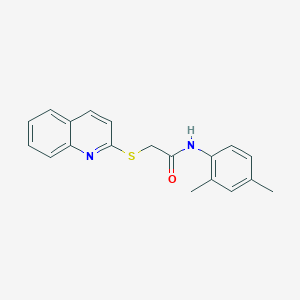
![2-[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B4442474.png)

![N-[3-(acetylamino)-4-methylphenyl]-4-methoxybenzamide](/img/structure/B4442487.png)
![N-benzyl-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442488.png)
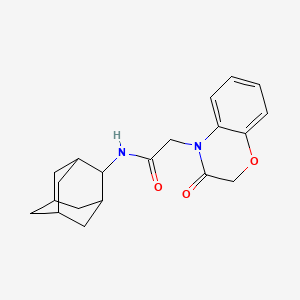
![N-(2,4-difluorophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4442499.png)
![5-[(3-chloro-4-methoxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4442506.png)
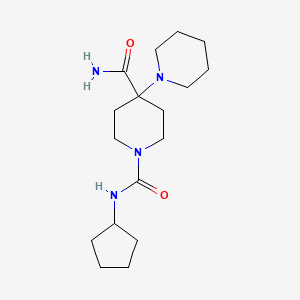
![4-[(2-fluoro-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B4442517.png)
